Cas no 1039974-37-2 (2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol)

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol is a cyclohexylamine derivative featuring a branched alkyl substituent and an ethanolamine functional group. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of pharmaceuticals or specialty chemicals. The tertiary amine moiety enhances its reactivity in nucleophilic substitution or condensation reactions, while the hydroxyl group offers additional functionalization opportunities. The steric hindrance from the 2-methylbutan-2-yl group may influence selectivity in synthetic pathways. Its structural features suggest utility in designing bioactive molecules or ligands for catalytic systems. Proper handling under inert conditions is recommended due to potential sensitivity to oxidation or moisture.
2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol structure
1039974-37-2 structure
Product Name:2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
CAS No:1039974-37-2
MF:C13H27NO
MW:213.359584093094
CID:4770256
PubChem ID:43085230
Update Time:2026-02-26

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-{[4-(2-methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
    • 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
    • Inchi: 1S/C13H27NO/c1-4-13(2,3)11-5-7-12(8-6-11)14-9-10-15/h11-12,14-15H,4-10H2,1-3H3
    • InChI Key: QCIWZXBFBAKTDF-UHFFFAOYSA-N
    • SMILES: OCCNC1CCC(CC1)C(C)(C)CC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 171
  • XLogP3: 2.9
  • Topological Polar Surface Area: 32.299

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8056-500 MG
2-{[4-(2-methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
1039974-37-2 95%
500MG
¥ 2,574.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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2-{[4-(2-methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8056-10 G
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1039974-37-2 95%
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Chemenu
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2-{[4-(2-methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
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Chemenu
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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8056-500 MG
2-{[4-(2-methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
1039974-37-2 95%
500MG
¥ 2,574.00 2022-10-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN8056-1 G
2-{[4-(2-methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
1039974-37-2 95%
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¥ 3,220.00 2022-10-13

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol Suppliers

Amadis Chemical Company Limited
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(CAS:1039974-37-2)2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
Order Number:A1023629
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:29
Price ($):487.0
Email:sales@amadischem.com

Additional information on 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol (CAS No. 1039974-37-2): A Comprehensive Overview

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol, also known by its CAS number 1039974-37-2, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and an aminoethanol moiety. These structural elements contribute to its potential biological activities and therapeutic applications.

The molecular formula of 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol is C15H30N2O, and it has a molecular weight of approximately 250.40 g/mol. The compound's structure can be visualized as a combination of a cyclohexane ring, a branched alkyl chain, and an amino alcohol functional group. This combination of structural elements provides a foundation for its diverse biological activities and potential therapeutic applications.

Recent studies have highlighted the potential of 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol in various pharmacological contexts. One notable area of research is its role as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are involved in numerous physiological processes. The ability of 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol to interact with specific GPCRs makes it a promising candidate for the development of novel therapeutic agents.

In addition to its potential as a GPCR modulator, 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol has been investigated for its anti-inflammatory properties. Inflammatory diseases, such as arthritis and inflammatory bowel disease, are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Preclinical studies have shown that 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. These findings suggest that the compound may have therapeutic potential in the management of inflammatory disorders.

The pharmacokinetic properties of 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol have also been studied to assess its suitability for drug development. Pharmacokinetic parameters, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), are critical factors that determine the efficacy and safety of a drug candidate. Research has shown that 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol exhibits favorable pharmacokinetic profiles, including good oral bioavailability and low toxicity, making it an attractive candidate for further development.

Clinical trials are essential for evaluating the safety and efficacy of new drug candidates in human subjects. While clinical trials for 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol are still in their early stages, preliminary results have been promising. Phase I trials have demonstrated that the compound is well-tolerated at various dose levels and has shown promising therapeutic effects in preclinical models of disease. These findings provide a strong rationale for advancing the compound into later-stage clinical trials.

The potential applications of 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol extend beyond its use as a therapeutic agent. The compound's unique structural features make it an interesting candidate for use in chemical biology research. Chemical biology is an interdisciplinary field that combines principles from chemistry, biology, and pharmacology to understand biological processes at the molecular level. By using compounds like 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol, researchers can gain insights into the mechanisms underlying various biological processes and identify new targets for drug discovery.

In conclusion, 2-{[4-(2-Methylbutan-2-y l)cyclohex yl]amin oetha n - 1 - ol strong > (CAS No . 103997 4 - 37 - 0) is a compound with significant potential in both medicinal chemistry and pharmaceutical research . Its unique structural features , combined with its favorable pharmacokinetic properties , make it an attractive candidate for further development . Ongoing research continues to uncover new insights into its biological activities and therapeutic applications , highlighting its importance in the field . p >

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1039974-37-2)2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol
A1023629
Purity:99%
Quantity:1g
Price ($):487.0
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